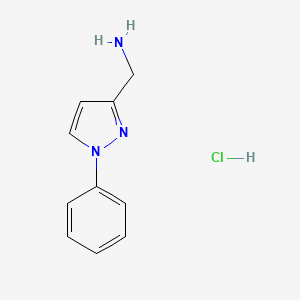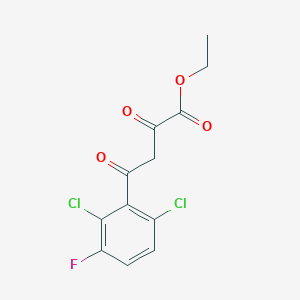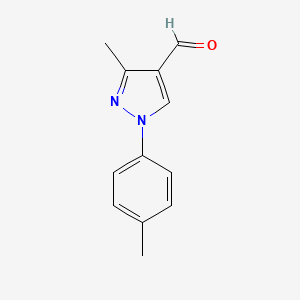
3-甲基-1-对甲苯基-1H-吡唑-4-甲醛
描述
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is a pyrazole derivative, characterized by the presence of a methyl group at the 3-position and a p-tolyl group at the 1-position of the pyrazole ring, along with an aldehyde group at the 4-position
科学研究应用
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
生化分析
Biochemical Properties
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde and aldehyde dehydrogenase is crucial for understanding its metabolic pathways and potential therapeutic applications .
Cellular Effects
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of aldehyde dehydrogenase by binding to its active site, thereby preventing the oxidation of aldehydes. This inhibition can lead to an accumulation of aldehydes, which may have downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and have therapeutic potential. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in biological activity .
Metabolic Pathways
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase, which plays a role in the oxidation of aldehydes. This interaction can affect metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and metabolism .
Subcellular Localization
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions . For instance, the reaction of 3-methyl-1H-pyrazole with p-tolualdehyde in the presence of a base such as sodium hydroxide can yield the desired product . The reaction typically requires refluxing the mixture in a suitable solvent like ethanol for several hours.
Industrial Production Methods
Industrial production methods for 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methyl-1-p-tolyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
作用机制
The mechanism of action of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding .
相似化合物的比较
Similar Compounds
1-p-Tolyl-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 3-position, which may affect its reactivity and applications.
5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: The methyl group is at the 5-position instead of the 3-position, leading to different chemical properties.
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group instead of a methyl group, which can influence its interactions and stability.
Uniqueness
The presence of both a methyl and a p-tolyl group on the pyrazole ring, along with an aldehyde group, provides a versatile scaffold for further functionalization and derivatization .
属性
IUPAC Name |
3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFANPGNRHKUSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde behave as a ligand in complex formation?
A1: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, often denoted as PMFP-Me, acts as a bidentate ligand, coordinating to metal ions through two donor atoms. These are the oxygen atom of the carbonyl group and the nitrogen atom within the pyrazole ring. This chelating behavior leads to the formation of stable metal complexes with various geometries, influenced by factors like the metal ion and other ligands present. []
Q2: What insights were gained from the spectroscopic characterization of manganese(III) complexes incorporating 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde?
A2: Researchers synthesized and characterized mononuclear and binuclear manganese(III) complexes featuring PMFP-Me as a ligand. Through techniques like FT-IR, electronic spectroscopy, and mass spectrometry, they confirmed the successful coordination of PMFP-Me to manganese(III) ions. Furthermore, these analyses, combined with magnetic susceptibility measurements, indicated a square pyramidal geometry around the manganese(III) ion in these complexes. [] These findings highlight the utility of spectroscopic methods in elucidating the structural features of metal complexes involving this pyrazolone derivative.
Q3: What makes 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde attractive for developing light-emitting materials?
A3: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde (L2) and its related derivatives show promise as ancillary ligands in phosphorescent iridium(III) complexes for organic light-emitting devices (OLEDs). When incorporated into an iridium complex with the common emitter 2-phenylpyridine (ppy), L2 contributed to a high photoluminescence quantum yield, a desirable property for efficient OLEDs. [] This suggests that modifications to the pyrazole-carbaldehyde structure could be a strategy for fine-tuning the luminescent properties of these materials for improved OLED performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)

![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
amine](/img/structure/B1417218.png)
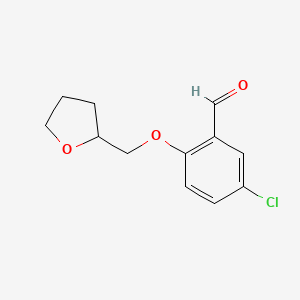
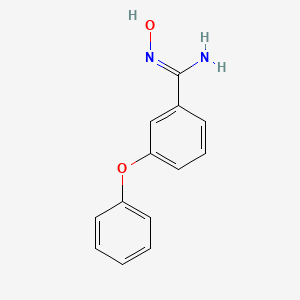
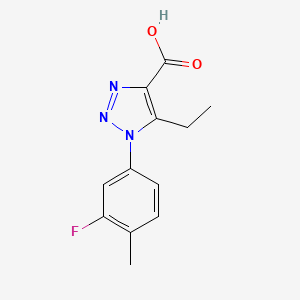
![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)
![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)
